Esomeprazole-d3 (potassium)

Description

Rationale for Deuterium (B1214612) Incorporation in Drug Molecules

The primary rationale for incorporating deuterium into drug molecules is to leverage the kinetic isotope effect (KIE). informaticsjournals.co.inportico.org The C-D bond is significantly stronger—about 6 to 10 times more stable—than the C-H bond. informaticsjournals.co.injuniperpublishers.com This increased bond strength makes the C-D bond more resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. researchgate.netnih.gov

By strategically replacing hydrogen atoms at metabolically vulnerable sites with deuterium, the rate of drug metabolism can be slowed down. chem-station.commusechem.com This can lead to several potential therapeutic advantages, including:

Improved metabolic stability and a longer biological half-life. informaticsjournals.co.injuniperpublishers.com

Increased systemic exposure (AUC) of the drug. musechem.com

Reduced formation of potentially toxic or inactive metabolites. unibestpharm.comnih.gov

The potential for lower and less frequent dosing, which can improve patient adherence. chem-station.comijeat.org

It's important to note that the effects of deuteration are not always predictable and must be determined experimentally for each compound. researchgate.netgabarx.com

Modulation of Metabolic Pathways via Deuteration

Deuteration can significantly modulate the metabolic pathways of a drug. chem-station.comjuniperpublishers.com By slowing down metabolism at a specific site, deuterium substitution can lead to a phenomenon known as "metabolic switching" or "metabolic shunting." musechem.comgabarx.com This means that the body may start to metabolize the drug through alternative pathways that were previously minor. musechem.com

This alteration of metabolic pathways can have several consequences:

Reduced Formation of Undesirable Metabolites: If a particular metabolic pathway leads to the formation of a toxic or inactive metabolite, deuteration at that site can reduce its production, potentially improving the drug's safety profile. unibestpharm.comjuniperpublishers.com

Increased Formation of Active Metabolites: In some cases, metabolic shunting can lead to an increase in the formation of active metabolites, potentially enhancing the drug's efficacy.

The ability to direct metabolism away from problematic pathways is a powerful application of deuteration in drug design. chem-station.comjuniperpublishers.com

Deuterium as a Strategy for New Chemical Entities in Research

The use of deuterium has evolved from a tool to modify existing drugs to a strategy for creating novel new chemical entities (NCEs) in research. unibestpharm.comjuniperpublishers.com By incorporating deuterium during the initial design phase, medicinal chemists can proactively address potential metabolic liabilities of a lead compound. nih.gov

This approach offers several benefits in research:

Improved Pharmacokinetic Profiles: Deuteration can be used to fine-tune the pharmacokinetic properties of a new molecule to achieve a desired therapeutic profile. nih.govresearchgate.net

Enhanced Target Selectivity: By preventing the formation of non-selective metabolites, deuteration can help maintain a drug's selectivity for its intended target. unibestpharm.com

Stabilization of Chiral Centers: Deuterium can be used to stabilize stereocenters that might otherwise interconvert in the body, a concept known as the "deuterium-enabled chiral switch." tandfonline.comassumption.edu This allows for the development of a single, more active enantiomer.

The approval of deucravacitinib (B606291) in 2022, a de novo deuterated drug, highlights the success and growing acceptance of this strategy in bringing innovative medicines to the market. nih.govnih.gov

Role of Esomeprazole-d3 in Pharmaceutical Research

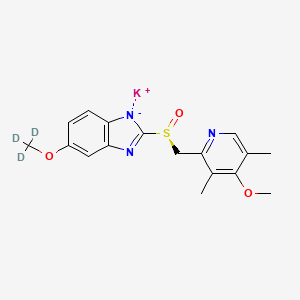

Esomeprazole-d3 (potassium) is the deuterated analog of Esomeprazole (B1671258), a proton pump inhibitor. In this compound, three hydrogen atoms on the methoxy (B1213986) group have been replaced with deuterium. The primary role of Esomeprazole-d3 in pharmaceutical research is as an internal standard for bioanalytical methods. researchgate.net

Due to their similar physicochemical properties to the parent compound, stable isotope-labeled compounds like Esomeprazole-d3 are considered ideal internal standards for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net Their use helps to correct for variability in sample preparation and instrument response, leading to more accurate and precise quantification of the non-deuterated drug in biological samples such as plasma or urine.

Definition and Primary Application as a Stable Isotope-Labeled Internal Standard

Deuterated compounds, also known as stable isotope-labeled (SIL) compounds, serve a critical function in analytical chemistry, particularly in the field of pharmacology and drug development. thalesnano.commusechem.comrsc.org Their primary and most significant application is as internal standards in quantitative analyses. thalesnano.commusechem.com

An internal standard is a substance with a known concentration that is added to a sample before analysis. musechem.com It helps to ensure the accuracy and precision of the measurement by correcting for any variations that may occur during sample preparation, extraction, and analysis. clearsynth.commusechem.com SIL internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte (the substance being measured). researchgate.netnih.govscispace.com This similarity ensures that the internal standard and the analyte behave in the same way throughout the analytical process, leading to more reliable and reproducible results. musechem.comscispace.com

The use of deuterated internal standards is particularly advantageous in liquid chromatography-mass spectrometry (LC-MS) analysis. researchgate.netnih.gov The mass spectrometer can easily distinguish between the deuterated internal standard and the non-deuterated analyte due to their mass difference, allowing for precise quantification. thalesnano.comclearsynth.com

Key characteristics of deuterated internal standards:

| Feature | Description |

| Chemical Similarity | Behaves almost identically to the analyte during extraction and chromatography. nih.govscispace.com |

| Mass Difference | Easily distinguished from the analyte by a mass spectrometer. thalesnano.comclearsynth.com |

| Improved Accuracy | Corrects for variations in sample handling and instrument response. musechem.com |

| Enhanced Precision | Leads to more consistent and reproducible measurements. scispace.com |

| Matrix Effect Compensation | Helps to mitigate the influence of other components in a complex sample matrix. clearsynth.com |

Contextualization within Omeprazole (B731)/Esomeprazole Analytical Research

In the context of analytical research on omeprazole and its S-isomer, esomeprazole, deuterated analogs like Esomeprazole-d3 and Omeprazole-d3 play a crucial role. researchgate.nettandfonline.com Esomeprazole is a proton pump inhibitor used to reduce stomach acid. medchemexpress.commedchemexpress.comresearchgate.net Accurate measurement of its concentration in biological samples like plasma is essential for pharmacokinetic studies, which examine how the body absorbs, distributes, metabolizes, and excretes a drug. researchgate.netpharmgkb.orgnih.gov

Research studies have employed deuterated forms of omeprazole or esomeprazole as internal standards to develop and validate sensitive and specific analytical methods, most notably using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.nettandfonline.com For instance, a study developing a method for quantifying esomeprazole in human plasma used Omeprazole-d3 as the internal standard. researchgate.net The method was successfully used to analyze plasma samples from healthy volunteers, demonstrating the utility of the deuterated standard in a bioequivalence study. researchgate.net

Another study focused on the simultaneous determination of multiple acid-suppressing drugs, including esomeprazole, in human plasma. tandfonline.com This research utilized D3-omeprazole as the internal standard for the proton pump inhibitors. tandfonline.com The use of the stable isotope-labeled internal standard was highlighted as a key factor in ensuring the precise quantification of the analytes and mitigating matrix effects. tandfonline.com

The chemical structure of Esomeprazole-d3 (potassium) involves the substitution of three hydrogen atoms with deuterium in the methoxy group. clearsynth.comdoveresearchlab.compharmaffiliates.com This specific labeling provides a stable and reliable internal standard for the accurate quantification of esomeprazole in various analytical applications.

Chemical Information for Esomeprazole-d3 (potassium):

| Property | Value |

| Chemical Name | 6-(Methoxy-d3)-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole Potassium Salt clearsynth.comdoveresearchlab.compharmaffiliates.com |

| Molecular Formula | C₁₇H₁₅D₃KN₃O₃S clearsynth.comdoveresearchlab.compharmaffiliates.com |

| Molecular Weight | 386.52 g/mol pharmaffiliates.combiocompare.com |

| Unlabeled CAS No. | 119141-88-7 clearsynth.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H18KN3O3S |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

potassium;2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-5-(trideuteriomethoxy)benzimidazol-1-ide |

InChI |

InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1/i3D3; |

InChI Key |

FOFFPEFVSRGLOZ-WSIMPSMWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)[N-]C(=N2)[S@@](=O)CC3=NC=C(C(=C3C)OC)C.[K+] |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Strategies for Esomeprazole D3

General Principles of Stable Isotope Synthesis

The synthesis of stable isotope-labeled compounds, such as Esomeprazole-d3, relies on a set of established principles. The primary goal is to incorporate a heavier isotope (like deuterium (B1214612), 2H) into a molecule in place of a lighter one (protium, 1H). This can be achieved through various methods, each with its own advantages regarding cost, efficiency, and the stage of synthesis at which the label is introduced. researchgate.net

The most straightforward method for isotopic labeling is the direct incorporation of a commercially available, isotope-enriched starting material or reagent into the synthetic pathway of the target molecule. osaka-u.ac.jp This "building block" approach ensures the label is placed at a specific, predetermined position within the final compound's structure.

For Esomeprazole-d3, where the label is on the 5-methoxy group of the benzimidazole (B57391) core, this strategy involves using a deuterated methylating agent during the synthesis of the benzimidazole precursor. The synthesis of Esomeprazole (B1671258) typically involves the coupling of two key heterocyclic fragments: a substituted pyridine (B92270) and a benzimidazole. The 5-methoxy-1H-benzimidazole-2-thiol precursor can be synthesized, and its hydroxyl intermediate can be alkylated using a trideuteromethylating agent.

Common deuterated reagents used for this purpose include:

| Reagent Name | Formula | Application |

| Iodomethane-d3 | CD₃I | A widely used, highly reactive electrophilic methylating agent. |

| Dimethyl-d6 sulfate | (CD₃)₂SO₄ | A powerful and efficient methylating agent for a variety of nucleophiles. |

| Methyl-d3 p-toluenesulfonate | CD₃OTs | A solid, stable reagent that provides a trideuteromethyl group. organic-chemistry.org |

| Trimethyl-d9-oxonium tetrafluoroborate | (CD₃)₃O⁺BF₄⁻ | A potent methylating agent, particularly for less reactive substrates. |

The use of these precursors early in the synthesis ensures high isotopic enrichment in the final Esomeprazole-d3 product. This method is often preferred for its regiochemical precision, as it avoids the potential for scrambling or incomplete labeling that can occur with other methods. osaka-u.ac.jp

Hydrogen/Deuterium (H/D) exchange reactions are a powerful tool for introducing deuterium into a molecule, often at a late stage of the synthesis. nih.gov These reactions rely on the reversible exchange of C-H protons with deuterons from a deuterium source, such as deuterium oxide (D₂O), deuterated methanol (B129727) (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The exchange is typically catalyzed by an acid or a base.

Research has shown that the methylene (B1212753) (CH₂) protons located between the pyridine ring and the chiral sulfinyl group in Esomeprazole are susceptible to H/D exchange. nih.gov When the sodium salt of Esomeprazole is dissolved in a deuterated solvent like D₂O, CD₃OD, or DMSO-d6 (with a catalytic amount of NaOH), the acidic methylene protons can be replaced by deuterium atoms. nih.govwhiterose.ac.uk The rate of this exchange is influenced by the polarity of the solvent. nih.gov This specific exchange offers a method to label a different position within the molecule than the methoxy (B1213986) group.

Modern synthetic chemistry has introduced advanced catalytic systems that offer greater efficiency and selectivity for deuteration. These methods often operate under milder conditions and can target C-H bonds that are typically unreactive.

For the benzimidazole core of Esomeprazole, transition-metal catalysis represents an advanced approach. For instance, silver-catalyzed methods have been developed for the regioselective deuteration of (hetero)arenes using D₂O as the deuterium source. rsc.orgrsc.org Studies have demonstrated that under these conditions, benzimidazole and its derivatives can be efficiently deuterated at the C2 position. rsc.orgsnnu.edu.cn While the common form of Esomeprazole-d3 is labeled at the methoxy group, such advanced methods provide routes to creating different isotopologues of the drug for specialized research purposes. Other catalytic systems using metals like palladium, ruthenium, rhodium, and iridium have also been extensively developed to facilitate the deuteration of a wide range of pharmaceutical compounds. snnu.edu.cnassumption.edu

Deuteration Methods Specific to Pharmaceutical Compounds

When synthesizing a deuterated pharmaceutical like Esomeprazole-d3, general principles must be adapted to address the complexity of the molecule, including the need for high regioselectivity and the preservation of existing stereochemistry.

Regioselectivity—the control of where the deuterium label is placed—is paramount. In the context of Esomeprazole, different positions exhibit varying levels of reactivity, which can be exploited for selective labeling.

Labeling via Precursor: As discussed in section 2.1.1, using a precursor like 5-hydroxy-1H-benzimidazole and reacting it with a deuterated methylating agent is the most definitive method for achieving regioselective deuteration at the 5-methoxy position.

Exchange at Acidic Positions: The methylene protons adjacent to the sulfinyl group are the most acidic C-H protons in the molecule (apart from the N-H proton), making them prime targets for base-catalyzed H/D exchange. This provides a highly regioselective route to labeling the methylene bridge. nih.govwhiterose.ac.uk

Directed Catalysis: For deuterating the aromatic rings, modern methods often use a directing group to guide a metal catalyst to a specific C-H bond. While not the standard approach for the common Esomeprazole-d3, techniques involving directing groups could selectively deuterate specific positions on either the benzimidazole or pyridine rings if required. snnu.edu.cn Silver-catalyzed deuteration of 1-methyl benzimidazole, for example, shows high selectivity for the C2 position. rsc.orgrsc.org

A critical challenge in the synthesis of Esomeprazole-d3 is maintaining the (S)-configuration at the stereogenic sulfur atom. The synthetic strategy must be compatible with this chirality.

One significant finding is that the H/D exchange at the methylene bridge adjacent to the sulfinyl group is stereoselective. nih.gov The two methylene protons are diastereotopic due to the chirality of the neighboring sulfur atom. This means they are in chemically different environments, and one may be exchanged for deuterium more readily than the other, leading to a stereoselectively mono-deuterated product. nih.gov

From a broader synthetic perspective, there are two main approaches to ensure the final product has the correct chirality:

Chiral Synthesis followed by Deuteration: The enantiomerically pure (S)-Esomeprazole is synthesized first, typically via asymmetric oxidation of the parent sulfide (B99878) using a chiral catalyst system (e.g., a titanium-tartrate complex). whiterose.ac.uk A subsequent, gentle deuteration step that does not affect the chiral center, such as a carefully controlled H/D exchange, could then be performed.

Deuterated Precursor with Chiral Synthesis: A deuterated precursor, such as the 5-methoxy-d3 benzimidazole fragment, is prepared first. This achiral fragment is then used in the standard synthetic route, with the chiral sulfoxide being introduced in the final steps via asymmetric oxidation. This is often the preferred industrial route as it incorporates the label early and creates the chirality last, ensuring high enantiomeric and isotopic purity.

Synthetic Challenges and Considerations for Esomeprazole-d3

The synthesis of Esomeprazole-d3, a deuterated isotopologue of esomeprazole, presents a unique set of challenges that build upon the complexities inherent in the synthesis of the parent molecule. The primary goal of incorporating deuterium into the esomeprazole structure is often for its use as an internal standard in pharmacokinetic studies or to investigate the kinetic isotope effect. medchemexpress.commedchemexpress.comresearchgate.net This requires not only the successful execution of the asymmetric synthesis of a chiral sulfoxide but also the precise and stable incorporation of deuterium atoms at specific molecular positions.

Achieving High Isotopic Purity

A critical consideration in the synthesis of Esomeprazole-d3 is achieving high isotopic purity. For its primary application as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the isotopic purity must be exceptionally high to ensure the accuracy and reliability of the measurements. researchgate.netnih.gov Any significant presence of the unlabeled compound or species with incomplete deuteration can interfere with the quantification of the target analyte.

The primary challenges in achieving high isotopic purity include:

Back-Exchange Reactions: Preventing the exchange of the incorporated deuterium atoms with protons from the solvent or other reagents during the reaction or workup is crucial. This requires careful selection of reaction conditions and solvents.

Purity of Deuterated Reagents: The isotopic enrichment of the deuterium source (e.g., D₂O) directly impacts the maximum achievable isotopic purity of the final product. nih.gov

Analytical Verification: Confirming the level of deuteration and its specific location within the molecule requires sophisticated analytical techniques. Quantitative Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the deuterium content by measuring the reduction in signal intensity at the deuterated positions. nih.gov Mass spectrometry (MS) is also essential for confirming the mass shift corresponding to the incorporated deuterium atoms. researchgate.net

The desired outcome is an isotopic purity that is often greater than 98-99%, ensuring a clear mass distinction from the non-deuterated esomeprazole. For instance, in LC-MS/MS methods, Esomeprazole-d3 serves as an ideal internal standard because it co-elutes with esomeprazole but is detected at a different mass-to-charge ratio (m/z), allowing for precise quantification. researchgate.net

Table 1: Analytical Methods for Isotopic Purity Determination

| Analytical Technique | Purpose in Esomeprazole-d3 Synthesis | Key Findings |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | To confirm the mass difference between the deuterated and non-deuterated compound and to ensure no isotopic interference during bioanalysis. researchgate.net | Detects proton adducts at distinct m/z values (e.g., 346.1 for esomeprazole vs. 349.0 for a d3-analog). researchgate.net |

| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | To determine the percentage of deuterium incorporation at specific sites by observing the disappearance or reduction of proton signals. nih.gov | Allows for quantitative measurement of deuterium content and confirms the regioselectivity of the labeling. nih.gov |

Scalability of Deuteration Methods for Pharmaceutical Research Applications

The ability to scale up the synthesis of Esomeprazole-d3 is a significant consideration for its use in extensive preclinical and clinical research. Methods that are efficient on a milligram scale in a discovery lab may not be practical or robust enough for producing the gram or even kilogram quantities needed for larger studies. nih.gov The development of scalable deuteration methodologies requires technologies that are reliable, robust, and cost-effective. nih.gov

Key challenges and strategies for scalability include:

Catalyst Efficiency and Cost: Many deuteration reactions rely on precious metal catalysts (e.g., Palladium), which can be costly and problematic to remove completely from the final product. x-chemrx.com Research into more abundant and cheaper catalysts, such as nanostructured iron catalysts, offers a promising alternative for large-scale production. nih.gov An air- and water-stable nanostructured iron catalyst has been shown to permit the selective deuteration of various heteroaromatic compounds using inexpensive D₂O, with demonstrations on a kilogram scale. nih.gov

Late-Stage Functionalization: Traditional synthesis often requires building the molecule from isotopically enriched starting materials, which can be a long and inefficient process. x-chemrx.com Modern strategies focus on late-stage hydrogen isotopic exchange (HIE), where deuterium is introduced into the nearly complete molecule. This approach is more atom-economical and applicable to complex structures. x-chemrx.com

Process Technology: Moving from traditional batch synthesis to continuous flow chemistry represents a significant advancement in scalability. x-chemrx.com Flow chemistry provides precise control over reaction parameters like temperature and time, improves mixing, and enhances safety, making it highly suitable for isotope labeling reactions. x-chemrx.comnih.gov This technology can overcome mass transfer challenges often encountered during the scale-up of reactions from the lab to production scale. scientificupdate.com

Table 2: Comparison of Deuteration Strategies for Scalability

| Strategy | Description | Advantages for Scalability | Challenges |

| Nanostructured Iron Catalysis | Utilizes an abundant, inexpensive iron catalyst with D₂O as the deuterium source for deuterating (hetero)arenes. nih.gov | High reliability, robustness, and demonstrated scalability up to the kilogram scale; avoids costly precious metals. nih.gov | Catalyst preparation and optimization for specific substrates may be required. |

| Late-Stage Hydrogen Isotopic Exchange (HIE) | Introduces deuterium at a late step in the synthesis, avoiding the need to build the molecule from labeled precursors. x-chemrx.com | Cost-effective due to readily available deuterium sources (e.g., D₂O); high atom economy; applicable to complex molecules. x-chemrx.com | Achieving high regioselectivity can be a challenge. assumption.edu |

| Continuous Flow Chemistry | Performs the reaction in a continuously flowing stream rather than a single batch. x-chemrx.com | Precise control of reaction conditions, improved safety, enhanced mixing, and easier scale-up compared to batch processes. scientificupdate.comx-chemrx.com | Requires specialized equipment and process development. |

Fundamental Principles of Deuterium Isotope Effects in Chemical and Biochemical Systems

Theoretical Framework of Kinetic Isotope Effects (KIE)

The kinetic isotope effect is formally defined as the ratio of the rate constant of a reaction with the lighter isotope (k L) to the rate constant of the same reaction with the heavier isotope (k H). wikipedia.org For deuterium (B1214612) substitution, this is expressed as k H/k D. When this ratio is greater than 1, it is termed a "normal" KIE, indicating the reaction is slower with deuterium. gmu.edu Conversely, a ratio less than 1 is an "inverse" KIE. openochem.orggmu.edu These effects arise primarily from the differences in the zero-point vibrational energies of bonds involving the different isotopes. openochem.orggmu.eduslideshare.net

Kinetic isotope effects are categorized based on the position of the isotopic substitution relative to the bonds being broken or formed in the rate-determining step of a reaction. openochem.orglibretexts.org

Primary Kinetic Isotope Effect (PKIE): A primary KIE occurs when the bond to the isotopically substituted atom is broken or formed during the rate-determining step. openochem.orglibretexts.orggmu.edudifferencebetween.com For instance, in a reaction where a carbon-hydrogen (C-H) bond is cleaved, replacing the hydrogen with deuterium will result in a primary KIE. These effects are typically large, with k H/k D values often ranging from 6 to 8 at room temperature. openochem.org

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. openochem.orglibretexts.orgwikipedia.orgdifferencebetween.com These effects are generally much smaller than primary KIEs. wikipedia.orgdifferencebetween.com For example, secondary deuterium isotope effects can be as large as 1.4 per deuterium atom. wikipedia.org SKIEs can arise from changes in hybridization or steric effects at the reaction center. slideshare.netyoutube.com

| Effect Type | Description | Typical k H/k D Value (at 25°C) |

| Primary (PKIE) | Isotopic substitution at the site of bond cleavage/formation in the rate-determining step. | ~6-8 |

| Secondary (SKIE) | Isotopic substitution at a site not directly involved in bond cleavage/formation. | ~0.8-1.4 |

The fundamental origin of the primary kinetic isotope effect lies in the difference between the C-H and Carbon-Deuterium (C-D) bond strengths. Due to the greater mass of deuterium, the C-D bond has a lower zero-point vibrational energy than the C-H bond. youtube.comstackexchange.com The zero-point energy (ZPE) is the minimum possible energy a quantum mechanical system can possess. gmu.edustackexchange.com

Because the C-D bond starts from a lower energy state, more energy is required to reach the transition state for bond cleavage. wikipedia.orgyoutube.comfiveable.me This results in a higher activation energy for breaking a C-D bond compared to a C-H bond, making the reaction slower. gmu.edufiveable.me Therefore, the C-D bond is effectively stronger and more stable than the C-H bond. youtube.comfiveable.meias.ac.in This difference in bond dissociation energy is a key factor in the widespread use of deuterium substitution to slow down metabolic processes in drug development. wikipedia.org

| Bond | Bond Dissociation Energy (kJ/mol) | Zero-Point Energy |

| C-H | 338 | Higher |

| C-D | 341.4 | Lower |

Deuterium Effects on Molecular Vibrations and Energy States

The substitution of hydrogen with deuterium increases the reduced mass of the vibrating system. libretexts.org According to the principles of vibrational spectroscopy, the vibrational frequency of a bond is inversely proportional to the square root of the reduced mass. libretexts.org Consequently, a C-D bond vibrates at a lower frequency than a C-H bond. youtube.comyoutube.com

This shift in vibrational frequency directly impacts the molecule's energy levels. iaea.orgaps.org The heavier deuterium isotope leads to a lower zero-point energy for the C-D bond compared to the C-H bond. wikipedia.orgstackexchange.com This difference in ZPE between the ground state of the reactants and the transition state is the quantum mechanical basis for the kinetic isotope effect. wikipedia.orgaip.org While isotopic substitution does not alter the potential energy surface of a reaction, the change in vibrational energy levels is sufficient to alter reaction kinetics significantly. cchmc.org

Applications of KIE in Elucidating Reaction Mechanisms

The kinetic isotope effect is a highly sensitive probe for understanding reaction mechanisms. openochem.orgwikipedia.org By measuring the change in reaction rate upon isotopic substitution, chemists can gain insight into the transition state of the rate-determining step. libretexts.org

A significant primary KIE provides strong evidence that a C-H bond is being broken in the rate-limiting step. openochem.orgias.ac.in The magnitude of the KIE can also offer clues about the geometry of the transition state. slideshare.net For example, KIEs are used to distinguish between different reaction pathways, such as the S N1 and S N2 mechanisms in nucleophilic substitution reactions. wikipedia.org It is a crucial tool in both physical organic chemistry and mechanistic enzymology. libretexts.orgnih.gov

In enzymology, KIEs are essential for understanding catalytic mechanisms. nih.govnih.gov Beyond kinetic effects, equilibrium binding isotope effects (BIEs) report on the changes in the bond vibrational environment of a substrate when it binds to an enzyme's active site, prior to any chemical transformation. nih.gov These effects arise from changes in bond polarization, conformation, or geometry upon binding. nih.gov

By measuring BIEs, researchers can probe the specific interactions between an enzyme and its substrate in the Michaelis complex. nih.gov This provides high-resolution information about atomic-level distortions that the enzyme imposes on the substrate to facilitate catalysis. nih.govnih.gov For example, studies with hexokinase showed that tritium (B154650) substitution at different positions on glucose resulted in varied BIEs, revealing how different parts of the substrate interact with the enzyme's active site. nih.gov

Deuterium-Induced Metabolic Shunting and Rate Alterations in Biochemical Systems

In drug metabolism, deuteration is often employed to slow the rate of metabolic breakdown at specific sites on a molecule, a strategy known as "metabolic stabilization". nih.gov By replacing a metabolically vulnerable C-H bond with a stronger C-D bond, the rate of cleavage by metabolic enzymes (like Cytochrome P450s) can be significantly reduced due to the primary kinetic isotope effect. nih.gov

However, blocking one metabolic pathway can sometimes divert the compound to other biotransformation routes. nih.gov This phenomenon is known as "metabolic switching" or "metabolic shunting". nih.gov When deuteration at a primary metabolic "soft spot" slows its oxidation, enzymes may instead oxidize the molecule at an alternative, undeuterated site. nih.gov This can lead to a modified metabolic profile with different levels of various metabolites, which is not always predictable. nih.gov For instance, deuterating caffeine (B1668208) at one of its methyl groups was shown to decrease oxidation at that position but increase it at the other non-deuterated methyl groups. nih.gov An unexpected metabolic switch was also observed in studies of deuterated doxophylline. nih.gov

Specific Examples of Deuterium Impact on Cytochrome P450 Metabolism

Esomeprazole (B1671258), the S-isomer of omeprazole (B731), is extensively metabolized in the liver, primarily by two key cytochrome P450 enzymes: CYP2C19 and CYP3A4. clinpgx.orgnih.gov CYP2C19 is the principal enzyme involved in the metabolism of esomeprazole to its hydroxy and desmethyl metabolites, while CYP3A4 contributes to a lesser extent, forming the sulphone metabolite. nih.gov The activity of CYP2C19 is subject to genetic polymorphism, leading to significant inter-individual variability in esomeprazole clearance. nih.gov

For instance, the metabolism of other deuterated compounds has demonstrated a significant KIE. Studies with various deuterated drugs have shown that slowing the metabolism at a specific site can lead to improved pharmacokinetic profiles. nih.govresearchgate.net It is important to note, however, that the magnitude of the KIE can be complex and is not always predictable, as it can be influenced by the specific enzyme and substrate involved. nih.gov

Detailed research findings and comparative data tables for Esomeprazole-d3 (potassium) versus its non-deuterated counterpart are not available in the reviewed literature. The following table is a hypothetical representation based on the principles of the kinetic isotope effect and known metabolic pathways of esomeprazole.

Hypothetical Impact of Deuteration on Esomeprazole Metabolism

| Parameter | Esomeprazole | Esomeprazole-d3 (Hypothetical) | Potential Implication |

|---|---|---|---|

| Primary Metabolizing Enzyme | CYP2C19 | CYP2C19 | Slower metabolism by CYP2C19 |

| Secondary Metabolizing Enzyme | CYP3A4 | CYP3A4 | Potential for metabolic shift |

| Intrinsic Clearance (CLint) via CYP2C19 | High | Potentially Lower | Increased plasma concentration |

| Kinetic Isotope Effect (KIE) | N/A | >1 | Evidence of slowed metabolism |

Altered Metabolic Pathways due to Deuteration

A key consequence of the kinetic isotope effect is the potential for "metabolic switching" or "metabolic shunting". nih.govosti.gov When the primary metabolic pathway is slowed due to deuteration, the drug may be metabolized through alternative, previously minor, pathways. nih.govosti.gov This can lead to a change in the metabolite profile of the drug, with a potential increase in the formation of metabolites from these secondary pathways.

In the case of esomeprazole, which is metabolized by both CYP2C19 and CYP3A4, deuteration at a site primarily targeted by CYP2C19 could lead to a greater proportion of the drug being metabolized by CYP3A4. clinpgx.org This could result in a different ratio of the hydroxy, desmethyl, and sulphone metabolites compared to the non-deuterated form.

The potential for metabolic switching is a critical consideration in the development of deuterated drugs, as the newly formed or increased metabolites could have different pharmacological or toxicological profiles. nih.gov Predicting the extent and consequences of metabolic switching is complex and often requires detailed in vitro and in vivo studies. nih.gov

As with the previous section, specific data on the altered metabolic pathways of Esomeprazole-d3 (potassium) is not available. The following table illustrates a hypothetical scenario of metabolic switching based on the known metabolism of esomeprazole.

Hypothetical Metabolite Profile of Esomeprazole vs. Esomeprazole-d3

| Metabolite | Formed by | Relative Amount (Esomeprazole) | Relative Amount (Esomeprazole-d3 - Hypothetical) |

|---|---|---|---|

| Hydroxyomeprazole | CYP2C19 | Major | Potentially Decreased |

| 5-O-desmethylomeprazole | CYP2C19 | Major | Potentially Decreased |

| Omeprazole sulfone | CYP3A4 | Minor | Potentially Increased |

Analytical Methodologies for Esomeprazole D3

Mass Spectrometry (MS) Applications in Deuterated Compound Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the analysis of deuterated compounds like Esomeprazole-d3, MS is indispensable for distinguishing between the labeled and unlabeled forms of the molecule. acanthusresearch.com The incorporation of deuterium (B1214612) atoms (²H) results in a predictable increase in the molecular weight of the compound. acanthusresearch.comyoutube.com For Esomeprazole-d3, this mass difference allows a mass spectrometer to detect it separately from the unlabeled Esomeprazole (B1671258), even if the two compounds co-elute during chromatographic separation. acanthusresearch.com

This principle is fundamental to the use of deuterated compounds in quantitative analysis. nih.gov Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) further leverage the properties of deuterium to provide insights into the structure and dynamics of complex molecules like proteins. nih.govspectroscopyonline.com

In quantitative analytical methods, an internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and quality controls. Esomeprazole-d3 is frequently used as an internal standard for the quantification of esomeprazole in various biological matrices, such as human plasma. veeprho.comnih.gov The purpose of the IS is to correct for the loss of analyte during sample preparation and to compensate for variability in the analytical instrument's response. scispace.com

The fundamental premise is that the deuterated standard will behave almost identically to the unlabeled analyte throughout the entire analytical process, from extraction to detection. acanthusresearch.com By measuring the ratio of the analyte's response to the internal standard's response, a more accurate and precise quantification can be achieved. youtube.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs like esomeprazole in complex biological matrices such as plasma and serum. payeshdarou.irnih.govnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. scispace.com

In a typical LC-MS/MS method for esomeprazole, Esomeprazole-d3 is added to the plasma sample as the internal standard. nih.gov Both compounds are extracted, separated on an LC column, and then detected by the mass spectrometer. nih.govresearchgate.net The mass spectrometer is set to monitor specific mass transitions for both esomeprazole and Esomeprazole-d3, a technique known as Multiple Reaction Monitoring (MRM). nih.govresearchgate.net This process ensures extremely high specificity, as it is highly unlikely that any other compound in the matrix will have the same retention time and the same mass transitions as the analyte or its internal standard. nih.gov

Table 1: Representative LC-MS/MS Parameters for Esomeprazole Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |

|---|---|---|---|

| Esomeprazole | 346.1 | 198.0 | Positive |

| Esomeprazole-d3 | 349.1 | 198.1 | Positive |

Note: The values presented are illustrative and may vary based on the specific instrumentation and analytical method used. The precursor ion corresponds to the protonated molecule [M+H]⁺, and the product ion is a characteristic fragment generated in the mass spectrometer. nih.govresearchgate.net

The use of a stable isotope-labeled internal standard (SIL-IS) like Esomeprazole-d3 is widely considered the most effective approach for quantitative LC-MS/MS analysis. musechem.comnih.gov Its physicochemical properties are nearly identical to the analyte, which provides several distinct advantages over using a structurally analogous but chemically different internal standard. acanthusresearch.com

Quantitative Analysis using Esomeprazole-d3 as an Internal Standard

Advantages of Stable Isotope-Labeled Internal Standards (SIL-IS) in LC-MS/MS

Correction for Matrix Effects and Sample Loss

Biological samples are complex mixtures containing salts, lipids, proteins, and other endogenous components. researchgate.net These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect," which can lead to ion suppression or enhancement. researchgate.netnih.govchromatographyonline.com Because a SIL-IS co-elutes and has virtually identical ionization efficiency to the analyte, it experiences the same matrix effects. crimsonpublishers.com Therefore, by using the ratio of the analyte to the SIL-IS, these effects are effectively canceled out, leading to more accurate results. musechem.comcrimsonpublishers.com Similarly, any physical loss of the analyte during sample preparation steps (e.g., extraction, evaporation) will be mirrored by a proportional loss of the SIL-IS, and the ratio will remain constant. musechem.comnih.gov

Enhanced Precision and Accuracy

The ability of a SIL-IS to compensate for variations in extraction recovery, matrix effects, and instrument response leads to significant improvements in the precision and accuracy of the analytical method. musechem.comnih.gov Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. Studies have consistently shown that methods employing SIL internal standards exhibit lower coefficients of variation (CV%) and better accuracy compared to those using other types of internal standards. scispace.commusechem.com For instance, validation results for esomeprazole assays using a deuterated internal standard typically show intra- and inter-day precision with %RSD values well below 15% and accuracy within a 98-102% range. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization

Deuterium (²H) NMR spectroscopy is used specifically to confirm the location of the deuterium atoms within the Esomeprazole-d3 molecule. Since the deuterium nucleus has a distinct resonance frequency, ²H NMR provides a direct signal for each deuterium atom in a unique chemical environment. The resulting spectrum can confirm that deuteration occurred at the intended position—in this case, the methoxy (B1213986) group on the benzimidazole (B57391) ring—and can also identify any unintended isotopic scrambling.

¹H NMR: The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. For Esomeprazole-d3, the spectrum would be compared to that of unlabeled Esomeprazole. The key indicator of successful deuteration is the significant reduction or complete disappearance of the proton signal corresponding to the methoxy group where the three hydrogen atoms have been replaced by deuterium. The integration of the remaining proton signals allows for the quantification of residual, non-deuterated compound and other impurities.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. It is used to confirm that the core structure of Esomeprazole has not been altered during the deuteration process. The chemical shifts of the carbon atoms are compared against a reference standard of unlabeled Esomeprazole.

A combined approach using both ¹H and ²H NMR can be employed for a highly accurate determination of isotopic abundance, which in some cases has been shown to be more precise than methods based on mass spectrometry or classical ¹H NMR alone nih.govwiley.com.

Chromatographic Techniques Coupled with Spectrometry

Chromatographic methods are central to the analysis of Esomeprazole-d3, providing the necessary separation of the main compound from any impurities, degradation products, or metabolites before their detection and quantification by a spectrometer.

Both HPLC and its more advanced counterpart, UHPLC, are the most widely used chromatographic techniques for the analysis of Esomeprazole and its deuterated analogues isciii.esjfda-online.comasianpubs.orgijpsr.com. These methods offer excellent resolution, sensitivity, and reproducibility for purity determination and quantitative analysis.

In a typical setup, the Esomeprazole-d3 sample is injected into the chromatograph and passes through a packed column (the stationary phase). A liquid solvent system (the mobile phase) carries the sample through the column. Separation is achieved based on the differential interactions of the analyte and any impurities with the stationary phase. Reversed-phase columns, particularly C18 columns, are commonly employed for this purpose jfda-online.comijpsr.comresearchgate.net. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate or ammonium formate) and an organic solvent like acetonitrile or methanol (B129727) jfda-online.comasianpubs.orgijpsr.com. As the separated components exit the column, they are detected, typically by a UV detector at a specific wavelength (e.g., 302 nm) or by a mass spectrometer asianpubs.org. The retention time—the time it takes for the compound to pass through the column—is a characteristic feature used for identification, while the peak area is proportional to its concentration. These techniques are validated according to ICH guidelines to ensure they are accurate, precise, and robust for routine quality control isciii.esijpsr.com.

Table 3: Typical HPLC/UHPLC Conditions for Esomeprazole Analysis

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) isciii.es |

| Mobile Phase | Acetonitrile/Phosphate Buffer jfda-online.comijpsr.com or Methanol/Ammonium Dihydrogen Phosphate asianpubs.org |

| Flow Rate | 0.6 - 1.0 mL/min jfda-online.comijpsr.com |

| Detection | UV at ~302 nm asianpubs.org or Tandem Mass Spectrometry (MS/MS) nih.govresearchgate.net |

| Internal Standard | Lansoprazole jfda-online.com or Omeprazole-d3 researchgate.netresearchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. In GC, a sample is injected into a heated port, vaporized, and transported through a column by an inert carrier gas (the mobile phase). The separation occurs as the different components of the sample interact with the stationary phase lining the column at different rates, causing them to elute at distinct times (retention times).

Direct analysis of Esomeprazole by GC is challenging due to its thermal lability; the high temperatures typically used in the GC injector can cause the molecule to degrade, leading to inaccurate results. nih.govresearchgate.net This thermal degradation is a significant concern for many pharmaceutical compounds. nih.govresearchgate.netnih.gov To mitigate this, specialized injection techniques may be employed. For instance, on-column injection (OCI) introduces the sample directly onto the column at a lower temperature, which tracks the oven's temperature program, thereby avoiding the hot inlet and minimizing thermal degradation. nih.govresearchgate.net

While direct analysis of the Esomeprazole-d3 molecule is uncommon, headspace GC is a widely used and preferred method for the determination of residual solvents in the final active pharmaceutical ingredient (API). ijrpr.comhumanjournals.com This process is crucial for ensuring the purity and safety of the drug substance. In this technique, the Esomeprazole sample is heated in a sealed vial, allowing any volatile residual solvents to partition into the gas phase (headspace), which is then injected into the GC system for analysis.

For Esomeprazole-d3, the chromatographic behavior would be nearly identical to its non-deuterated counterpart. However, if coupled with a mass spectrometer (GC-MS), the deuterated compound would be clearly distinguishable by its higher mass-to-charge ratio in the resulting mass spectrum.

Below is a table summarizing typical parameters for a headspace GC method used for analyzing residual solvents in Esomeprazole.

Table 1: Typical Headspace GC Parameters for Residual Solvent Analysis in Esomeprazole

| Parameter | Typical Setting/Value |

|---|---|

| Column | DB-624 (6% Cyanopropylphenyl-94% Dimethylpolysiloxane) humanjournals.com |

| Column Dimensions | 30 m length x 0.53 mm internal diameter x 3.0 µm film thickness humanjournals.com |

| Carrier Gas | Nitrogen or Helium humanjournals.com |

| Injector Type | Headspace with Split injection humanjournals.com |

| Oven Temperature Program | Initial 40°C (hold 5 min), ramp at 10°C/min to 170°C (hold 7 min) humanjournals.com |

| Detector | Flame Ionization Detector (FID) humanjournals.com |

| Headspace Thermostat Temp | 105°C humanjournals.com |

| Diluent | Dimethyl sulfoxide (B87167) (DMSO) humanjournals.com |

Other Advanced Spectroscopic and Analytical Methods for Deuterated Compounds

The substitution of hydrogen with its heavier isotope, deuterium, provides a powerful and subtle probe for molecular analysis. This isotopic labeling creates compounds like Esomeprazole-d3 that are chemically similar to the parent drug but possess a distinct mass and unique spectroscopic properties. These differences are exploited by several advanced analytical methods to gain detailed structural and dynamic information that would be difficult to obtain otherwise.

Molecular Rotational Resonance (MRR) Spectroscopy

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides unambiguous determination of molecular structure. technologynetworks.com The method measures the frequencies of rotational transitions of a molecule, which are exquisitely sensitive to its mass distribution and three-dimensional geometry (moments of inertia). nih.gov

A key feature of MRR is its ability to distinguish between different isotopic variants (isotopologues) of a molecule. nih.gov Because deuterium is heavier than hydrogen, substituting even a single atom changes the molecule's moments of inertia, resulting in a completely unique and predictable rotational spectrum. acs.org This makes MRR an ideal tool for the analysis of deuterated compounds like Esomeprazole-d3. It can confirm the exact location of the deuterium atoms and provide a quantitative measure of isotopic purity, identifying any under- or over-deuterated impurities with exceptional clarity. acs.orgscilit.comacs.org

The technique is so precise that it can readily differentiate between structural isomers, conformational isomers, and isotopologues in a complex mixture without the need for chromatographic separation. nih.govnih.govbrightspec.com

Table 2: Principle of Isotopic Distinction in MRR Spectroscopy

| Molecular Species | Key Structural Difference | Effect on Moments of Inertia | MRR Spectrum Outcome |

|---|---|---|---|

| Parent Molecule (e.g., Esomeprazole) | Contains standard isotopes (e.g., ¹H) | Baseline values (Iₐ, Iᵦ, Iᵧ) | Unique, characteristic "fingerprint" spectrum |

| Deuterated Isotopologue (e.g., Esomeprazole-d3) | Contains heavier isotopes (e.g., ²H/D) | Altered values (I'ₐ, I'ᵦ, I'ᵧ) due to increased mass at specific locations | A distinct and separate "fingerprint" spectrum from the parent molecule acs.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The frequency of a specific vibration is primarily determined by the strength of the chemical bond and the masses of the atoms involved.

The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) has a significant and predictable effect on the vibrational frequencies of bonds involving this atom. Specifically, a bond to deuterium (e.g., C-D) will vibrate at a lower frequency (lower wavenumber, cm⁻¹) than the corresponding bond to hydrogen (e.g., C-H). libretexts.orgquora.commsu.edu This phenomenon, known as the isotopic effect, is a direct consequence of the increased mass of deuterium. msu.edu

For Esomeprazole-d3, which is deuterated on a methoxy group (-OCD₃), IR spectroscopy can serve as a straightforward method to confirm the successful incorporation of deuterium. The spectrum of Esomeprazole-d3 would be expected to show absorption bands in the C-D stretching region (typically around 2000-2300 cm⁻¹) and a corresponding reduction or absence of intensity in the methoxy C-H stretching region (typically 2850-3000 cm⁻¹). libretexts.org This allows for a clear qualitative assessment of the deuteration.

Table 3: Comparison of Typical IR Stretching Frequencies for C-H and C-D Bonds

| Bond Type | Typical Vibrational Frequency (cm⁻¹) | Reference |

|---|---|---|

| sp³ C-H Stretch | 2850 - 3000 | msu.edulibretexts.org |

| sp³ C-D Stretch | ~2100 - 2250 | acs.org |

| O-H Stretch (alcohol) | 3200 - 3600 | msu.edu |

| O-D Stretch (deuterated alcohol) | ~2400 - 2700 | msu.edu |

Hydrogen-Deuterium Exchange Mass Spectrometry (H/DX-MS) for Molecular Structure Analysis

Hydrogen-Deuterium Exchange Mass Spectrometry (H/DX-MS) is a powerful technique used to investigate protein conformation, dynamics, and interactions in solution. nih.govcreative-proteomics.combohrium.com It is important to note that H/DX-MS is not used to determine the static structure of a small, covalently deuterated molecule like Esomeprazole-d3 itself. Rather, it is used to study the effect of a small molecule binding to its protein target.

The method relies on the principle that hydrogen atoms on the backbone of a protein can exchange with deuterium atoms when the protein is placed in a deuterated solvent (like D₂O). youtube.com The rate of this exchange depends on the local structural environment; hydrogens in flexible, solvent-exposed regions exchange quickly, while those buried within the protein core or involved in stable hydrogen bonds (like in alpha-helices and beta-sheets) exchange slowly or not at all. youtube.com

In the context of Esomeprazole, H/DX-MS is an ideal tool to map its binding site on its target, the H⁺/K⁺-ATPase proton pump, and to understand the conformational changes induced by this binding. mdpi.com When Esomeprazole binds to the protein, it shields the amino acid residues at the binding interface from the solvent. This "protection" results in a significant reduction in the rate and extent of deuterium uptake in that specific region of the protein. nih.gov

The workflow involves incubating the target protein with and without Esomeprazole in D₂O, quenching the exchange reaction, digesting the protein into peptides, and analyzing the mass increase of these peptides by mass spectrometry. youtube.com By comparing the deuterium uptake patterns, researchers can pinpoint the peptide segments that are protected upon drug binding, thereby identifying the binding site and revealing any allosteric conformational changes elsewhere in the protein. mdpi.comnih.govnih.gov

Table 4: Illustrative Principle of H/DX-MS for Ligand Binding Analysis

| Condition | Peptide from Protein Binding Site | Peptide from Remote, Unaffected Region |

|---|---|---|

| Apo-Protein (No Drug) | High deuterium uptake (e.g., +8 Da), indicating the region is flexible and solvent-accessible. | Moderate deuterium uptake (e.g., +5 Da), based on its native structure. |

| Protein + Esomeprazole | Low deuterium uptake (e.g., +2 Da), indicating the region is protected from solvent by drug binding. nih.gov | No significant change in uptake (e.g., +5 Da), indicating this region is not involved in binding. |

| Conclusion | This peptide is part of the Esomeprazole binding site. | This peptide is not part of the binding site. |

Stability and Degradation Pathways of Esomeprazole D3 in Analytical Contexts

Intrinsic Stability of Esomeprazole (B1671258) and its Deuterated Analog

The inherent stability of esomeprazole, and by extension its deuterated form, is governed by the chemical characteristics of its core structure, a sulfinylbenzimidazole. This class of compounds is known for its susceptibility to certain environmental factors, a characteristic that necessitates careful handling and storage to maintain analytical integrity.

Sulfinylbenzimidazole compounds, including esomeprazole, are a class of proton pump inhibitors that share a common chemical scaffold. A key feature of this structure is its inherent instability in acidic environments. thepharmajournal.com The benzimidazole (B57391) sulfoxide (B87167) class of H+/K+-ATPase inhibitors requires high stability under neutral physiological conditions but must rearrange rapidly at low pH to form the active sulfenamide. nih.gov This acid-catalyzed degradation is a well-documented characteristic and is the primary reason for the enteric coating of oral dosage forms.

Beyond acidic conditions, these compounds are also sensitive to heat and light. thepharmajournal.com The stability of benzimidazoles can be influenced by various substituents on the benzimidazole and pyridine (B92270) rings. For instance, the strategic placement of electron-donating and electron-withdrawing groups can modulate the basicity of the pyridine nitrogen, which in turn affects the compound's stability. nih.gov Studies on various benzimidazole derivatives have shown that their stability is crucial for their biological activity and can be affected by factors such as the solvent environment. researchgate.netmdpi.com For example, some newly synthesized benzimidazole derivatives have demonstrated high stability in dimethyl sulfoxide (DMSO) solutions for extended periods. researchgate.netmdpi.com

The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, can significantly impact the chemical stability of a molecule. This phenomenon is primarily attributed to the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break.

This increased bond strength can slow down chemical reactions in which the cleavage of a C-H bond is the rate-determining step. While this effect is extensively studied and utilized in the context of metabolic stability to slow down drug metabolism by cytochrome P450 enzymes, it can also be inferred to enhance the intrinsic chemical stability of a molecule against certain degradation pathways. researchgate.net For Esomeprazole-d3, the deuteration of the methoxy (B1213986) group is anticipated to protect it from metabolic oxidation. From a chemical stability perspective, if a degradation pathway involves the cleavage of a C-H bond at the deuterated position, the rate of that degradation reaction would be expected to be slower for Esomeprazole-d3 compared to its non-deuterated counterpart. However, it is important to note that if the degradation mechanism does not involve the breaking of the C-D bond, then deuteration will likely have a negligible effect on the stability.

Degradation Mechanisms and Products

Esomeprazole is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. researchgate.net Understanding these degradation pathways is crucial for the development of stability-indicating analytical methods that can separate the parent drug from its degradation products.

Hydrolysis is a major degradation pathway for esomeprazole, with the rate of degradation being highly dependent on the pH of the solution.

Acidic Conditions: Esomeprazole undergoes rapid degradation in acidic media. thepharmajournal.com The degradation in an acidic environment is more pronounced than degradation due to heat. thepharmajournal.com This instability is initiated by the protonation of the benzimidazole and pyridine nitrogens, leading to a series of rearrangements that ultimately result in the formation of various degradation products. gcu.ac.uk Forced degradation studies have shown significant degradation of esomeprazole when exposed to 0.1N HCl. nih.gov The main degradation product formed under acidic conditions is often a rearranged monomer. gcu.ac.uk

Alkaline Conditions: Esomeprazole is more stable in alkaline and neutral conditions compared to acidic conditions. However, degradation can still occur, particularly at elevated temperatures. Studies have shown that esomeprazole exhibits mild sensitivity to 0.1N NaOH at 60°C, with gradual degradation observed over time. nih.gov

The following table summarizes the results of forced degradation studies on esomeprazole under hydrolytic stress:

| Stress Condition | Temperature | Duration | % Degradation |

| 0.1N HCl | 60°C | 120 min | ~2% nih.gov |

| 0.1N NaOH | 60°C | 120 min | ~2.5% nih.gov |

This table is for illustrative purposes and the values may vary depending on the specific experimental conditions.

Esomeprazole is susceptible to oxidative degradation, which can be induced by agents such as hydrogen peroxide. The sulfoxide group in the esomeprazole molecule is a potential site for oxidation, which can lead to the formation of the corresponding sulfone derivative. scientificupdate.com This over-oxidation can be a challenge in the synthesis of esomeprazole. scientificupdate.com

Forced degradation studies have demonstrated that esomeprazole shows mild sensitivity to 3% hydrogen peroxide at room temperature. nih.gov The primary processes involved in oxidative degradation can include desulfurization, formation of a thioperoxole group, and breakage of the sulfinyl benzimidazole group.

The following table shows the results of a forced degradation study on esomeprazole under oxidative stress:

| Stress Condition | Temperature | Duration | % Degradation |

| 3% H₂O₂ | Room Temp. | 120 min | ~4% nih.gov |

This table is for illustrative purposes and the values may vary depending on the specific experimental conditions.

Exposure to light, particularly UV radiation, can induce the degradation of esomeprazole. researchgate.net Photodegradation can lead to the formation of various degradation products, including sulfides and benzimidazolones. researchgate.net The rate and extent of photolytic degradation can be influenced by the solvent matrix. researchgate.net

Forced degradation studies have shown that esomeprazole undergoes mild degradation when exposed to sunlight and UV light. nih.gov

The following table summarizes the results of a forced degradation study on esomeprazole under photolytic stress:

| Stress Condition | Exposure | % Degradation |

| Sunlight | 1.2 million Lux hours | 0.55% nih.gov |

| UV light | 200 watt hours/sq meter | 1.32% nih.gov |

This table is for illustrative purposes and the values may vary depending on the specific experimental conditions.

Thermal Degradation

Esomeprazole, and by extension its deuterated analogue Esomeprazole-d3, exhibits sensitivity to thermal stress, although it is generally more stable under thermal conditions compared to acidic or oxidative stress. researchgate.netisciii.es Studies on the thermal degradation of Esomeprazole have been conducted to understand its stability profile. In one study, subjecting an Esomeprazole solution to a water bath at 80°C for 24 hours resulted in a degradation of 5.1%, with two impurities being formed. ajpaonline.com Another study observed that Esomeprazole was degraded more by dry heat than aspirin (B1665792) when subjected to thermal degradation. journaljpri.com The main degradation products of Esomeprazole are known to occur under thermal and oxidative conditions. mdpi.com However, some studies have reported the drug to be extremely stable under thermal stress. researchgate.net For instance, when subjected to heat at 80°C for 45 minutes, the degradation was less pronounced compared to degradation in an acidic medium. thepharmajournal.comresearchgate.net The variability in findings often depends on the specific conditions, such as temperature, duration, and whether the drug is in a solid or solution state. researchgate.netajpaonline.com

| Condition | Observed Degradation | Source |

|---|---|---|

| 80°C in water bath for 24 hours | 5.1% | ajpaonline.com |

| 80°C in water bath for 45 minutes | Less than acidic degradation | thepharmajournal.com |

| Dry Heat | 4.32% | journaljpri.com |

| Not specified | Reported as extremely stable | researchgate.net |

Methodologies for Forced Degradation Studies

Forced degradation, also known as stress testing, is a critical process in pharmaceutical development where a drug substance is intentionally subjected to conditions more severe than accelerated stability testing. nih.gov These studies are essential for several reasons: they help to elucidate the degradation pathways of active pharmaceutical ingredients (APIs), identify potential degradation products, and establish the intrinsic stability of a molecule. nih.govscienceopen.comrjptonline.org The information gathered from forced degradation studies is instrumental in developing and validating stability-indicating analytical methods, which are capable of distinguishing the intact API from its degradants. ajpaonline.comscienceopen.com The goal is to induce a desirable level of degradation, typically between 10-30%, to ensure that the analytical method's specificity is adequately challenged. ajpaonline.com

Stress Testing Procedures (acidic, alkaline, oxidative, photolytic, thermal)

To comprehensively assess the stability of Esomeprazole-d3, a range of stress conditions are employed as recommended by the International Conference on Harmonisation (ICH) guidelines. researchgate.netjmpas.com These tests simulate the potential environmental stresses a compound might encounter.

Acidic Hydrolysis : Involves exposing the drug to an acidic solution to induce degradation. For Esomeprazole, this is typically done using hydrochloric acid (HCl) at concentrations ranging from 0.05M to 1M at room temperature or elevated temperatures. ajpaonline.comrjptonline.orgthermofisher.com Esomeprazole is known to be highly susceptible to acid hydrolysis, showing significant degradation. researchgate.netjournaljpri.comthepharmajournal.comnih.gov

Alkaline Hydrolysis : The drug is subjected to a basic solution, commonly sodium hydroxide (B78521) (NaOH) with concentrations between 0.1N and 1N, often with heating to accelerate degradation. rjptonline.orgthermofisher.com For example, one procedure involves using 1N NaOH in a water bath at 80°C for one hour. thermofisher.com

Oxidative Degradation : This is performed to test the drug's susceptibility to oxidation. A common reagent is hydrogen peroxide (H₂O₂), typically at a concentration of 0.3% to 3%, at room temperature. ajpaonline.comthermofisher.com Esomeprazole shows extensive degradation under oxidative conditions. researchgate.netnih.gov

Photolytic Degradation : To assess light sensitivity, the drug is exposed to UV light. ajpaonline.com One study noted that Esomeprazole was more susceptible to photolysis when exposed to UV light for 24 hours, leading to the formation of impurities. ajpaonline.com

Thermal Degradation : The stability of the drug under heat is evaluated by exposing it to elevated temperatures, either as a dry powder or in solution. ajpaonline.comnih.gov Conditions can include heating in a water bath at 80°C or in an oven at 105°C. ajpaonline.comnih.gov

| Stress Condition | Reagent/Method | Typical Conditions | Source |

|---|---|---|---|

| Acidic | Hydrochloric Acid (HCl) | 0.1 N HCl, 1 hour, room temperature | thermofisher.com |

| Alkaline | Sodium Hydroxide (NaOH) | 1 N NaOH, 1 hour, 80°C | thermofisher.com |

| Oxidative | Hydrogen Peroxide (H₂O₂) | 0.3% H₂O₂, 3.5 hours, room temperature | thermofisher.com |

| Photolytic | UV Light Exposure | 24 hours | ajpaonline.com |

| Thermal | Dry Heat / Water Bath | 105°C for 2 hours / 80°C for 24 hours | ajpaonline.comnih.gov |

Analytical Detection of Degradation Products

The primary technique for detecting and quantifying Esomeprazole-d3 and its degradation products is High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC). isciii.esjmpas.combio-integration.org This method allows for the separation, identification, and quantification of the parent drug and its impurities. bio-integration.org Detection is commonly performed using a UV/PDA (Ultraviolet/Photodiode Array) detector at a wavelength of around 280 nm or 305 nm. researchgate.netnih.govbio-integration.org

For structural elucidation of the unknown degradation products, HPLC is often coupled with mass spectrometry (LC-MS). researchgate.netthermofisher.com LC-MS/MS provides valuable information on the molecular weight and fragmentation patterns of the degradants, which helps in proposing their chemical structures. researchgate.net The use of mass detection significantly enhances peak tracking capabilities during method development, ensuring that each chromatographic peak is correctly identified. thermofisher.com

Stability-Indicating Analytical Method Development

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. scienceopen.comjmpas.com It is a validated method that must be able to separate the API from its degradation products and any potential impurities. thermofisher.com The development of such a method is a crucial part of the drug development process and is required by regulatory agencies to ensure the safety and efficacy of the final product. jmpas.comthermofisher.com The method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. nih.govbio-integration.org The specificity of the method is demonstrated through forced degradation studies, which show that the assay of the drug is unaffected by the presence of its degradants. isciii.esjmpas.com

Importance of Chromatographic Separation of Degradants

Achieving effective chromatographic separation of the parent drug from all potential degradation products is the cornerstone of a reliable stability-indicating method. researchgate.netthermofisher.com If degradation products are not fully resolved from the API peak, it can lead to an overestimation of the drug's concentration, providing a false impression of its stability. thermofisher.com The goal is to develop a method where all peaks, including those of the API and its impurities, are baseline separated with a resolution of greater than 1.5 or 2.0. thermofisher.comnih.govnih.gov

The development process often involves screening various chromatographic parameters, such as different types of columns (e.g., C18, C8, Phenyl), mobile phase compositions and pH, and organic solvents to find the optimal conditions for separation. researchgate.netthermofisher.comnih.gov The ability to separate all degradants ensures that the analytical method is specific and can accurately reflect the stability of the drug substance over time. isciii.es

Role of Potassium Salt Form in Deuterated Pharmaceutical Research

Principles of Pharmaceutical Salt Formation

The conversion of an active pharmaceutical ingredient into a salt is a widely employed strategy to enhance its physicochemical and biopharmaceutical properties. hpu.edu.sy This process involves the reaction of an ionizable drug with a suitable counterion to form a salt, which often exhibits more favorable characteristics than the parent molecule. researchgate.net

Rationale for Salt Selection in Drug Development

The primary motivation for forming a salt of a drug substance is to improve its properties for clinical use. scirp.org Approximately 50% of all drugs on the market are administered as salts, underscoring the significance of this approach in drug development. hpu.edu.sy Key rationales for salt selection include:

Enhanced Solubility and Dissolution Rate: Poor aqueous solubility is a major challenge in drug development. Salt formation can significantly increase the solubility and dissolution rate of a drug, which are often rate-limiting steps for absorption. researchgate.netmagtechjournal.com

Improved Stability: Salts can exhibit greater chemical and physical stability compared to the free acid or base form of a drug, leading to a longer shelf life and more reliable therapeutic performance. researchgate.netresearchgate.net

Modified Solid-State Properties: Salt formation can influence crucial solid-state properties such as crystallinity, polymorphism, and hygroscopicity. nih.gov A crystalline salt form is often preferred for its stability and predictable manufacturing properties. hpu.edu.sy

Facilitated Manufacturing: By improving properties like flowability and compressibility, the appropriate salt form can simplify the manufacturing process of the final dosage form. hpu.edu.sy

Counterion Selection Criteria

The choice of the counterion is a critical decision in the salt selection process. A suitable counterion should be pharmaceutically acceptable and impart the desired properties to the drug substance. banglajol.info Key criteria for counterion selection include:

pKa Difference: For a stable salt to form, a general rule is that the difference in pKa between the drug and the counterion (ΔpKa) should be greater than 2-3 units. scirp.org This ensures a complete proton transfer from the acidic to the basic component.

Safety and Toxicity: The selected counterion must be non-toxic at the intended dose. Regulatory bodies like the FDA maintain lists of generally recognized as safe (GRAS) counterions.

Physicochemical Properties of the Counterion: The size, shape, and hydrophilicity of the counterion can influence the properties of the resulting salt. For instance, smaller counterions often lead to higher melting points.

Impact on Final Product: The counterion should not negatively interact with other excipients in the formulation or compromise the stability of the final drug product.

The selection of potassium as a counterion for deuterated Esomeprazole (B1671258) (Esomeprazole-d3) is a strategic choice aimed at leveraging these principles to create a stable and effective drug product.

Impact of Salt Form on Pharmaceutical Properties (General Principles in Research)

The conversion of a drug into a salt form can profoundly alter its pharmaceutical properties, which are extensively evaluated during preclinical development. These modifications are crucial for ensuring the quality, safety, and efficacy of the final medicinal product.

Influence on Dissolution Rate in In Vitro Systems

The dissolution rate of a drug is a critical factor influencing its absorption and, consequently, its therapeutic effect. Salt formation is a well-established method to enhance the dissolution rate of poorly soluble drugs. researchgate.netmagtechjournal.com The underlying principle is that the salt of a weak acid or base will transiently alter the pH of the diffusion layer surrounding the dissolving particle, leading to a higher concentration of the ionized, more soluble form of the drug in this microenvironment. researchgate.net

Table 1: Illustrative In Vitro Dissolution Data for Different Brands of Esomeprazole Magnesium 20 mg Capsules

| Brand | Disintegration Time (minutes) | Dissolution (%) |

| NEX 01 | 1.35 | 100.00 |

| ESS 02 | 1.15 | 117.87 |

| EZI 03 | 2.15 | 80.66 |

This table is for illustrative purposes and is based on a study comparing different brands of Esomeprazole magnesium, not different salt forms of Esomeprazole-d3. scirp.org

Impact on Solid-State Properties

The solid-state properties of a drug, including its crystal structure (polymorphism), melting point, and hygroscopicity, are critical for its stability, manufacturability, and performance. nih.gov Salt formation is a powerful tool to modify these properties. nih.gov Different salt forms of the same API can exist in various crystalline forms, each with unique physicochemical characteristics. nih.gov

For example, different polymorphic forms of Esomeprazole potassium have been identified, each characterized by distinct X-ray powder diffraction (XRPD) patterns and thermal properties. nih.gov The ability to form a stable, crystalline salt is often a key objective in drug development to ensure consistent product quality. The choice of the counterion, in this case, potassium, directly influences the crystal lattice and the resulting solid-state properties of Esomeprazole-d3.

Table 2: General Physicochemical Properties of Esomeprazole and its Salts

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Esomeprazole | C17H19N3O3S | 345.42 |

| Esomeprazole Sodium | C17H18N3NaO3S | 367.39 |

| Esomeprazole Potassium | C17H18KN3O3S | 383.50 |

| Esomeprazole Magnesium Trihydrate | C34H36MgN6O6S2·3H2O | 767.18 |

This table provides a general comparison of the molecular formulas and weights of Esomeprazole and some of its common salt forms.

Chemical and Physical Stability of Salt Forms

The stability of a drug substance is paramount to ensure its safety and efficacy throughout its shelf life. researchgate.net Salt formation can significantly enhance the stability of a drug by creating a more robust crystalline structure that is less susceptible to degradation. researchgate.net Esomeprazole, like other proton pump inhibitors, is known to be unstable in acidic conditions. longdom.org The formation of an alkaline salt, such as the potassium salt, helps to protect the molecule from acid-catalyzed degradation.

Stability studies on Esomeprazole magnesium have shown that its stability is pH-dependent, being more stable in alkaline conditions. longdom.org For instance, the half-life of Esomeprazole magnesium at 25°C is approximately 19 hours at pH 6.8. longdom.org While direct comparative stability data for Esomeprazole-d3 potassium is limited, it is expected that the potassium salt would also confer enhanced stability compared to the free base, particularly in the solid state. The deuteration in Esomeprazole-d3 itself may also contribute to altered metabolic stability.

Table 3: Summary of Stability Findings for Esomeprazole Salts from Various Studies